Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester
Description
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, with a carbamic acid benzyl ester substituent at the 3-position. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[3.1.0]hexane core introduces significant ring strain, which can enhance reactivity and influence binding interactions in biological systems. Applications include its use as an intermediate in drug discovery, particularly for neurological and psychiatric disorders, as evidenced by patents describing bicyclo[3.1.0]-based GlyT1 inhibitors and mGlu2 agonists .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-(3-bicyclo[3.1.0]hexanyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-13-7-11-6-12(11)8-13)17-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16) |
InChI Key |
CFSPOCXAMJXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester typically involves the reaction of bicyclo[3.1.0]hexane with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Ester Group Variations in Bicyclo[3.1.0]hexane Derivatives
Key Findings :
- The tert-butyl ester in compound 162b exhibits a stable triclinic crystal structure, suggesting utility in materials science .
Functional Group Modifications on the Bicyclo Core
Table 2: Functional Group Diversity in Bicyclo[3.1.0]hexane Derivatives
Key Findings :
- The nitrile group in bicyclo[3.1.0]hexane-1-carbonitrile increases electrophilicity, enabling nucleophilic addition reactions .
- Aza-substituted analogs (e.g., 3-aza-bicyclo[3.1.0]hexane) introduce hydrogen-bonding capabilities, critical for target engagement in enzyme inhibitors .
Comparison with Other Bicyclic Systems
Table 3: Bicyclic Scaffolds in Drug Discovery
Key Findings :
- Bicyclo[3.1.0]hexane derivatives exhibit greater strain than bicyclo[3.2.1] systems, enhancing binding affinity in neurological targets .
- Bicyclo[1.1.1]pentane analogs (e.g., CAS 2165347-53-3) are emerging as bioisosteres for tert-butyl groups, improving metabolic stability .
Pharmacological Profile vs. Carbamate Analogs
Table 4: Carbamic Acid Ester Derivatives
Key Findings :
Biological Activity
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry, particularly for its interactions with adenosine receptors. This article synthesizes findings from various studies to outline the biological activity of this compound, focusing on its receptor affinities, potential therapeutic applications, and structure-activity relationships.
Overview of Biological Activity
The primary focus of research on this compound revolves around its role as a ligand for the adenosine A3 receptor (A3AR). This receptor is implicated in several physiological processes and is a target for therapies related to inflammation and cancer.
Key Findings:
-
Adenosine A3 Receptor Affinity :
- The compound has shown moderate affinity for the A3AR, with a reported Ki value of 0.38 µM, indicating significant potential as a therapeutic agent targeting this receptor .
- Variations in the substituents at different positions on the bicyclic structure influence receptor binding affinity, highlighting the importance of molecular modifications in enhancing biological activity .
- Selectivity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
| Modification | Effect on A3AR Affinity (Ki) |
|---|---|
| Benzylation of exocyclic amine | Restores affinity irrespective of 2-position substituent |
| Para-methoxybenzyl extension | No significant effect (Ki = 0.50 µM) |
| Methylthio group substitution | Loss of P1 receptor affinity |
| Dibenzylation with methylthio | Enhanced potency (Ki = 0.38 µM) |
These findings underscore the importance of specific functional groups in modulating receptor interactions and highlight potential pathways for optimizing drug design based on this scaffold.
Cancer and Inflammation
Research indicates that compounds targeting the A3AR may have therapeutic implications in treating inflammatory diseases and certain cancers due to their ability to modulate immune responses and inhibit tumor growth . For instance, compounds derived from bicyclo[3.1.0]hexane structures have been evaluated in preclinical models, showing promising results in reducing tumor proliferation and enhancing apoptosis in cancer cells.
Functional Assays
In functional assays assessing P2Y1 receptor activity, derivatives of this compound displayed no off-target activity, reinforcing its specificity and potential safety profile as a drug candidate . This characteristic is crucial for developing therapies with fewer adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
